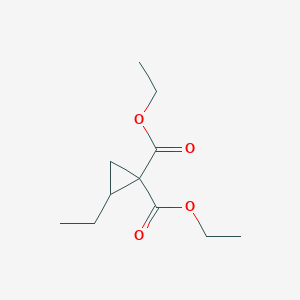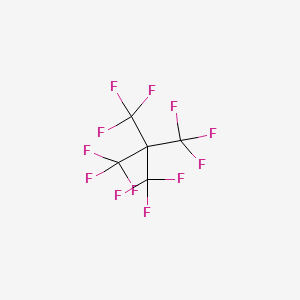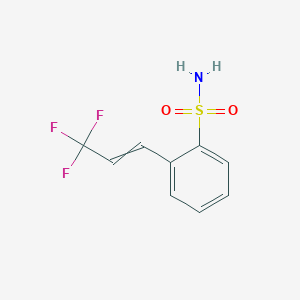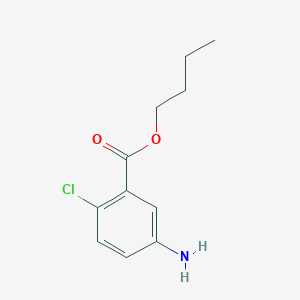
5,8-Dimethylquinolin-6-amine
概要
説明
5,8-Dimethylquinolin-6-amine is a nitrogen-containing heterocyclic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are found in many natural products, functional materials, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinolin-6-amine can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. For instance, the Skraup synthesis, a classical method for quinoline preparation, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce functional groups onto the quinoline ring . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
5,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated quinoline derivatives, which can further undergo substitution reactions to introduce various functional groups .
科学的研究の応用
5,8-Dimethylquinolin-6-amine has several applications in scientific research:
作用機序
The mechanism of action of 5,8-Dimethylquinolin-6-amine involves its interaction with biological targets. For instance, in antimalarial activity, quinoline derivatives interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and parasite death . The compound’s amino and methyl groups play a crucial role in its binding affinity and specificity to molecular targets.
類似化合物との比較
Similar Compounds
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.
Chloroquine: A 4-aminoquinoline with antimalarial properties.
Uniqueness
5,8-Dimethylquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 8th positions can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
5,8-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,12H2,1-2H3 |
InChIキー |
WMWPIIFZIBNQHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]guanidine](/img/structure/B8669837.png)


![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)

![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B8669887.png)


